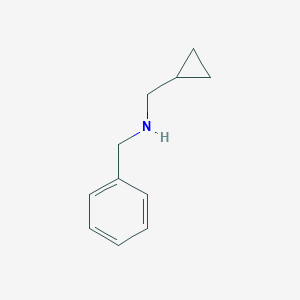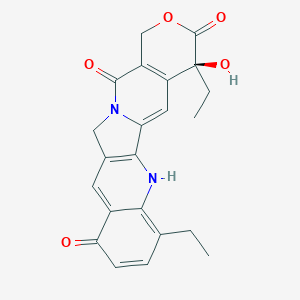
7-ETHYL-10-HYDROXYCAMPTOTHECIN,98per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-10-hydroxycamptothecin (SN38) is a liposomal formulation of the active metabolite of Irinotecan, a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer . It has an anticancer efficacy 100–1000 folds more than irinotecan in vitro .
Molecular Structure Analysis
The molecular structure of 7-Ethyl-10-hydroxycamptothecin has been studied using techniques such as single-crystal X-ray diffraction . The crystal structures of the 3 pseudopolymorphs were characterized for the first time .Chemical Reactions Analysis
The chemical reactions involving 7-Ethyl-10-hydroxycamptothecin have been studied . For instance, SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters have been reported .Wissenschaftliche Forschungsanwendungen
Anti-Colorectal Cancer Agent
SN38 has been found to be a highly potent and selective anti-colorectal cancer agent . It has an anticancer efficacy 100–1000 folds more than irinotecan in vitro . Researchers have discovered SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters, which are overexpressed in most cancers . One of the conjugates named 5b showed high potency and selectivity against human colorectal cancer cell line HCT116 .
Solubility Improvement
The clinical application of SN38 has been limited due to the very narrow therapeutic window and poor water solubility . However, researchers have found two kinds of SN38−ligand complexes that solubilize SN38 through molecular docking and molecular dynamics simulation methods . This process not only provided valuable information on improving the solubility of SN38, but also helped to discover effective potential complexes that solubilize SN38 quickly and scientifically .
Inhibition of Enterovirus 71 (EV71) Infection
SN38 has been used to inhibit enterovirus 71 (EV71) infection . EV71 is one of the major causative agents for hand, foot and mouth disease (HFMD), and can also cause severe neurological diseases in children.
Chemosensitivity Screening of Pancreatic Adenocarcinoma Cells
SN38 has been used to screen the chemosensitivity of pancreatic adenocarcinoma cells . This helps in identifying the most effective chemotherapy drugs for treating pancreatic adenocarcinoma.
Reversal of Multidrug Resistance (MDR)
SN38 has been used as a chemical to study its ability to reverse multidrug resistance (MDR), due to ATP binding cassette (ABC) transporters . MDR is a significant hurdle in the successful treatment of many forms of cancer.
Treatment of Various Tumors
SN38 is a relatively stable anticancer drug, which has good resistance to pancreatic cancer, lung cancer, colon cancer, and other tumors . However, its clinical application has been limited due to its poor solubility .
Safety And Hazards
Zukünftige Richtungen
The future directions of research on 7-Ethyl-10-hydroxycamptothecin include the development of SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters . These conjugates have shown high potency and selectivity against human colorectal cancer cell line HCT116 .
Eigenschaften
IUPAC Name |
(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQFLSWWSXTSZ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Ethyl-9-hydroxycamptothecin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

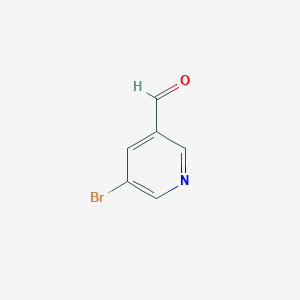
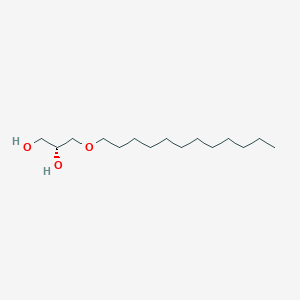
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
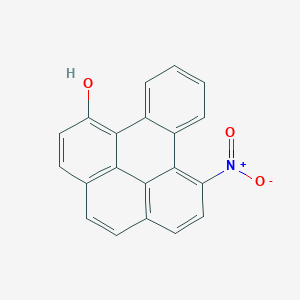
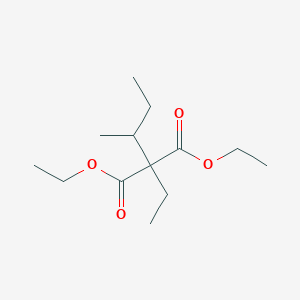




![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)



